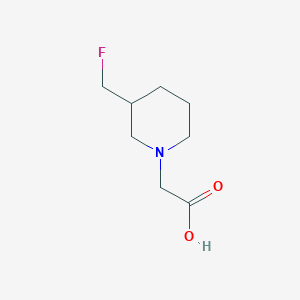

2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid

CAS No.: 2092801-24-4

Cat. No.: VC3197636

Molecular Formula: C8H14FNO2

Molecular Weight: 175.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092801-24-4 |

|---|---|

| Molecular Formula | C8H14FNO2 |

| Molecular Weight | 175.2 g/mol |

| IUPAC Name | 2-[3-(fluoromethyl)piperidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C8H14FNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12) |

| Standard InChI Key | JYBZLXMDKRJFNA-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC(=O)O)CF |

| Canonical SMILES | C1CC(CN(C1)CC(=O)O)CF |

Introduction

Chemical Structure and Properties

Structural Features

2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid features a six-membered piperidine ring with a fluoromethyl group attached at the 3-position and an acetic acid moiety connected to the nitrogen atom. This structure represents a modified version of the simpler piperidin-1-yl-acetic acid, with the addition of a fluoromethyl substituent at a specific position on the ring.

The piperidine ring provides conformational flexibility while maintaining a defined three-dimensional arrangement. The nitrogen atom of the piperidine ring serves as a connection point for the acetic acid moiety, which introduces a carboxylic acid functional group to the molecule. The fluoromethyl group at the 3-position creates a stereogenic center, potentially leading to two different stereoisomers with distinct biological properties.

Physical and Chemical Properties

While specific experimental data for 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid is limited, its properties can be estimated based on structurally related compounds documented in the scientific literature. The physical and chemical properties likely include a molecular formula of C8H14FNO2 and a molecular weight of approximately 175.2 g/mol. At room temperature, it would likely exist as a white to off-white crystalline solid.

Table 1. Estimated Physical Properties of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid Compared to Related Compounds

| Property | 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid | Piperidin-1-yl-acetic acid | 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid HCl |

|---|---|---|---|

| Molecular Formula | C8H14FNO2 | C7H13NO2 | C8H13ClF3NO2 |

| Molecular Weight (g/mol) | 175.2 (est.) | 143.18 | 247.64 |

| Physical State | White solid (predicted) | White solid | White solid |

| Solubility | Water-soluble (predicted) | Water-soluble | Water-soluble |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 3 | 4 |

Piperidin-1-yl-acetic acid, as documented in PubChem, has a molecular weight of 143.18 g/mol and exists as a solid at room temperature . The addition of a fluoromethyl group in 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid would increase the molecular weight while likely maintaining similar solubility characteristics, though potentially with slightly increased lipophilicity.

Stereochemistry

The presence of a fluoromethyl substituent at the 3-position of the piperidine ring creates a stereogenic center, resulting in two possible stereoisomers: (R)-2-(3-(fluoromethyl)piperidin-1-yl)acetic acid and (S)-2-(3-(fluoromethyl)piperidin-1-yl)acetic acid. These stereoisomers would have identical physical properties but could exhibit different biological activities due to the three-dimensional arrangement of atoms.

In biological systems, stereochemistry often plays a crucial role in determining the interaction between a compound and its target. One stereoisomer might demonstrate significantly higher potency or selectivity than the other, a phenomenon commonly observed with chiral drugs. Therefore, the synthesis and evaluation of both stereoisomers would be essential for a comprehensive understanding of the compound's pharmacological profile.

Synthetic Pathways and Preparation Methods

General Synthetic Strategies

| Synthetic Approach | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation | 3-(Fluoromethyl)piperidine, Bromoacetic acid | Base (K₂CO₃, TEA) | Direct, one-step synthesis | Requires pre-synthesized 3-(fluoromethyl)piperidine |

| Fluorination of Hydroxymethyl Precursor | 2-(3-(Hydroxymethyl)piperidin-1-yl)acetic acid | DAST or Deoxofluor | Can use more accessible precursor | Potential side reactions, lower yield |

| Radical Bromination-Fluorination | 2-(3-(Methyl)piperidin-1-yl)acetic acid | NBS/light, then KF | Uses simple precursor | Multi-step, potential regioselectivity issues |

| Reductive Amination | 3-(Fluoromethyl)piperidine, Glyoxylic acid | NaBH₃CN or H₂/Pd | Mild conditions | Control of chemoselectivity can be challenging |

The N-alkylation approach represents one of the most straightforward methods, involving the reaction of 3-(fluoromethyl)piperidine with bromoacetic acid or another α-haloacetic acid derivative. This reaction would typically be conducted in the presence of a base such as potassium carbonate or triethylamine to neutralize the hydrohalic acid formed during the reaction.

The fluorination of a hydroxymethyl precursor offers an alternative route, utilizing reagents such as diethylaminosulfur trifluoride (DAST) or Deoxofluor to convert the hydroxyl group to a fluorine atom. This approach might be advantageous when the hydroxymethyl precursor is more readily available than the fluoromethyl derivative.

Reaction Conditions and Considerations

The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid would require careful control of reaction conditions to ensure high yield and purity. For N-alkylation reactions, polar aprotic solvents such as acetonitrile, DMF, or acetone are commonly employed, with temperatures typically ranging from room temperature to 80°C. The reaction progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

For fluorination reactions using reagents like DAST, lower temperatures (often -78°C to 0°C) are typically employed to control the reactivity and minimize side reactions. These reactions are generally conducted under anhydrous conditions and inert atmosphere to prevent hydrolysis of the fluorinating reagent.

Purification methods would likely include column chromatography, recrystallization, or preparative HPLC, depending on the specific impurities present and the scale of the synthesis. For the isolation of specific stereoisomers, chiral chromatography might be necessary.

Pharmacokinetics and Metabolism

Absorption and Distribution

The pharmacokinetic properties of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid would be influenced by its physicochemical characteristics, particularly its balance of lipophilicity and hydrophilicity. The presence of the fluoromethyl group likely increases lipophilicity compared to the non-fluorinated analogue, potentially enhancing membrane permeability and absorption.

Following oral administration, compounds with similar structures typically show moderate to good bioavailability, with absorption primarily occurring in the small intestine. The distribution pattern would likely include both plasma protein binding and tissue distribution, with the degree of protein binding influenced by the compound's lipophilicity and acid-base properties.

The potential for central nervous system penetration would be of particular interest, especially for applications in neurological disorders. The fluoromethyl group might facilitate crossing of the blood-brain barrier compared to more polar analogues.

Metabolism

The metabolism of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid would likely involve several pathways, with the primary routes depending on the specific enzymes involved and the compound's structural features.

Phase I metabolism might include:

-

N-dealkylation, resulting in the removal of the acetic acid moiety

-

Hydroxylation at various positions on the piperidine ring

-

Oxidation of the piperidine nitrogen to an N-oxide

Phase II metabolism could involve conjugation reactions, particularly glucuronidation of the carboxylic acid group. This would increase water solubility and facilitate renal excretion.

Excretion

Excretion of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid and its metabolites would likely occur through both renal and hepatic routes. The carboxylic acid functionality enhances water solubility, facilitating renal excretion, particularly after Phase II conjugation reactions.

The balance between renal and hepatic clearance would depend on the extent of metabolism and the physicochemical properties of the metabolites. Compounds with similar structures often show mixed elimination patterns, with both unchanged drug and various metabolites appearing in urine and feces.

Structure-Activity Relationship

Role of Structural Elements

The biological activity of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid would be determined by the specific contributions of its structural elements. Understanding these structure-activity relationships is crucial for optimizing the compound for specific therapeutic applications.

Table 3. Structure-Activity Relationship: Impact of Structural Modifications

| Structural Element | Modification | Potential Impact on Properties | Potential Impact on Biological Activity |

|---|---|---|---|

| Piperidine Ring | Replacement with pyrrolidine | Increased conformational restriction | Changed receptor subtype selectivity |

| Piperidine Ring | Replacement with piperazine | Increased polarity, additional H-bond acceptor | Potential for additional binding interactions |

| 3-Fluoromethyl Group | Removal (unsubstituted) | Decreased lipophilicity | Reduced membrane permeability, changed target affinity |

| 3-Fluoromethyl Group | Change to 3-trifluoromethyl | Increased lipophilicity | Enhanced metabolic stability, altered binding profile |

| 3-Fluoromethyl Group | Position change (4-fluoromethyl) | Altered conformation | Changed target selectivity |

| Acetic Acid Moiety | Extension (propionic acid) | Increased flexibility | Altered binding mode |

| Acetic Acid Moiety | Functionalization (ester, amide) | Masked acidity, changed H-bonding | Prodrug properties, altered pharmacokinetics |

Significance of the Fluoromethyl Group

The fluoromethyl substituent at the 3-position of the piperidine ring likely plays a crucial role in determining the compound's properties and activities. Fluorine substitution is known to influence several molecular properties:

-

Electronic Effects: The electronegative fluorine atom withdraws electron density, affecting the basicity of the piperidine nitrogen and the acidity of the carboxylic acid group. This can modulate interactions with biological targets, particularly those involving hydrogen bonding or ionic interactions.

-

Steric Effects: Despite its small size, fluorine has a larger van der Waals radius than hydrogen, potentially influencing the molecular conformation and binding capabilities of the compound.

-

Lipophilicity: The fluoromethyl group generally increases lipophilicity compared to a methyl group, potentially enhancing membrane permeability and distribution into lipophilic tissues.

-

Metabolic Stability: The carbon-fluorine bond is more resistant to metabolic oxidation than the carbon-hydrogen bond, potentially extending the compound's half-life and duration of action.

Compared to compounds with different substituents, such as the trifluoromethyl group found in 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride , the fluoromethyl group represents an intermediate level of fluorination. This may confer a balance of properties that is advantageous for specific applications.

Analytical Methods and Characterization

Spectroscopic Analysis

The structural characterization of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid would typically involve various spectroscopic techniques, each providing specific information about the compound's structure and purity.

Table 4. Expected Spectroscopic Data for 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid

| Spectroscopic Method | Key Signals/Bands | Chemical Shift/Wavenumber | Significance |

|---|---|---|---|

| ¹H NMR | -CH₂-F | ~4.3-4.5 ppm (d, J≈48 Hz) | Confirms fluoromethyl group |

| ¹H NMR | -N-CH₂-COOH | ~3.0-3.2 ppm (s) | Confirms acetic acid moiety |

| ¹H NMR | Piperidine ring protons | ~1.5-3.0 ppm (m) | Confirms piperidine scaffold |

| ¹³C NMR | -CH₂-F | ~80-85 ppm (d, J≈160-170 Hz) | Confirms C-F bond |

| ¹³C NMR | -COOH | ~170-175 ppm | Confirms carboxylic acid |

| ¹⁹F NMR | -CH₂-F | -220 to -230 ppm | Confirms fluoromethyl group |

| IR | C=O stretch | 1700-1725 cm⁻¹ | Confirms carboxylic acid |

| IR | C-F stretch | 1000-1100 cm⁻¹ | Confirms fluoromethyl group |

| Mass Spec | Molecular ion | m/z 175 | Confirms molecular weight |

| Mass Spec | Fragment | m/z 130 | Loss of COOH group |

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the compound's structure. The ¹H NMR spectrum would show characteristic signals for the methylene protons adjacent to fluorine, appearing as a doublet due to H-F coupling with a large coupling constant (typically around 48 Hz). The methylene protons of the acetic acid moiety would appear as a singlet around 3.0-3.2 ppm, while the piperidine ring protons would show more complex patterns in the 1.5-3.0 ppm region.

¹³C NMR would reveal the carbon skeleton of the molecule, with the fluoromethyl carbon appearing as a doublet with a large coupling constant due to C-F coupling. ¹⁹F NMR would provide specific information about the fluorine environment, with the fluoromethyl group typically showing a signal in the -220 to -230 ppm range (relative to CFCl₃).

Chromatographic Methods

Chromatographic techniques would be essential for assessing the purity of 2-(3-(Fluoromethyl)piperidin-1-yl)acetic acid and for separating stereoisomers if present. High-Performance Liquid Chromatography (HPLC) would likely be the method of choice, potentially using a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of an acid modifier such as formic acid or trifluoroacetic acid.

For chiral separation, specialized chiral columns would be employed, allowing the resolution and quantification of individual stereoisomers. This would be particularly important for evaluating the stereochemical purity of synthesized material and for studying the different biological activities of the stereoisomers.

Gas Chromatography (GC) might also be applicable, particularly after derivatization of the carboxylic acid group to improve volatility. GC-MS would provide both separation and structural information, aiding in compound identification and purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume